![molecular formula C18H9Cl2N3O3S2 B3260306 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 329269-80-9](/img/structure/B3260306.png)
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Overview
Description
The compound “N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring (a five-membered ring containing nitrogen and sulfur), a benzothiophene group (a fused ring system containing a benzene ring and a thiophene ring), and a carboxamide group (a carbonyl group attached to an amine). The molecule also contains a nitro group and a dichlorophenyl group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the nitro group is often involved in redox reactions, and the carboxamide group could participate in acid-base reactions. The dichlorophenyl group might undergo reactions at the carbon-chlorine bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of polar groups like the nitro and carboxamide groups could increase its solubility in polar solvents .Scientific Research Applications
Herbicide Synthesis
The compound serves as a crucial intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . Sulfentrazone, developed by FMC in the United States, effectively targets annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds . The continuous flow microreactor system has been employed to enhance the nitration process, resulting in improved reaction efficiency and higher yields . This advancement minimizes waste acid and optimizes reaction conditions.
Antibacterial Properties
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide: has been investigated for its antibacterial potential. Studies reveal activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains . This property makes it a promising candidate for antimicrobial applications.
Polymer Synthesis
While not widely explored, derivatives of this compound could find utility in polymer synthesis. Researchers have investigated natural cyclodextrins and their derivatives for this purpose . Further studies are needed to unlock its full potential in this field.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA or other cellular components. Without specific studies, it’s difficult to predict the mechanism of action of this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2N3O3S2/c19-10-1-3-13(20)12(7-10)14-8-27-18(21-14)22-17(24)16-6-9-5-11(23(25)26)2-4-15(9)28-16/h1-8H,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFWKTYMYUTIEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138665 | |
Record name | N-[4-(2,5-Dichlorophenyl)-2-thiazolyl]-5-nitrobenzo[b]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
329269-80-9 | |
Record name | N-[4-(2,5-Dichlorophenyl)-2-thiazolyl]-5-nitrobenzo[b]thiophene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329269-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(2,5-Dichlorophenyl)-2-thiazolyl]-5-nitrobenzo[b]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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